Higenamine hydrochloride

Description

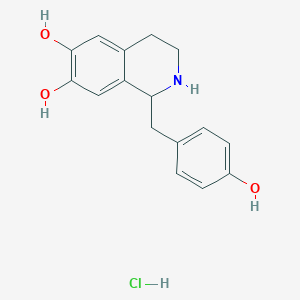

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWQQSDRUYSMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911673 | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11041-94-4 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11041-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011041944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ432PID6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Higenamine Hydrochloride: A Technical Guide to its Mechanism of Action on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Higenamine hydrochloride, a benzyltetrahydroisoquinoline alkaloid, has garnered significant attention for its pharmacological effects, primarily mediated through its interaction with beta-adrenergic receptors. This technical guide provides an in-depth analysis of the mechanism of action of higenamine at these receptors, consolidating available quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Higenamine acts as a non-selective agonist at both β1 and β2-adrenergic receptors, initiating a cascade of downstream signaling events that influence cardiovascular and pulmonary functions. Understanding these mechanisms is crucial for its potential therapeutic applications and for navigating its status as a prohibited substance in competitive sports.

Interaction with Beta-Adrenergic Receptors

Higenamine has been characterized as a dual agonist for β1- and β2-adrenergic receptors.[1][2] Its structural similarity to catecholamines allows it to bind to and activate these receptors, leading to a range of physiological responses.

Receptor Binding and Agonist Activity

Quantitative Data

The following table summarizes the available quantitative data on the functional potency and efficacy of this compound at human β1 and β2-adrenergic receptors.

| Receptor Subtype | Cell Line | Assay Type | Parameter | Value | Reference |

| β1-Adrenergic Receptor | chem-1 | Ca2+ influx | EC50 | 34 nM | [3] |

| Emax | 105% (relative to adrenaline) | [3] | |||

| β2-Adrenergic Receptor | chem-1 | Ca2+ influx | EC50 | 0.47 µM | [3] |

| Emax | 31% (relative to adrenaline) | [3] | |||

| β2-Adrenergic Receptor | CHO | cAMP accumulation | Potency | ~10-fold less than salbutamol | [4] |

| Efficacy | Full agonist | [4] |

Note: The data indicates that higenamine is a more potent agonist at the β1-adrenergic receptor compared to the β2-adrenergic receptor. It acts as a full agonist at the β1 receptor and a partial agonist at the β2 receptor in the Ca2+ influx assay.

Signaling Pathways

Upon binding to β-adrenergic receptors, higenamine activates downstream signaling cascades. The primary pathways implicated are the canonical Gs-protein/adenylyl cyclase/cAMP pathway and the PI3K/Akt signaling pathway.

Gs-Protein Coupled Signaling Pathway

Activation of both β1 and β2-adrenergic receptors by higenamine leads to the stimulation of the Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and myocardial contractility (β1) and bronchodilation (β2).[2]

PI3K/Akt Signaling Pathway

Higenamine has also been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, particularly through the β2-adrenergic receptor. This pathway is crucial for cell survival and proliferation. The activation of this pathway by higenamine may contribute to its observed cardioprotective effects by inhibiting apoptosis.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of higenamine with beta-adrenergic receptors.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like higenamine.

Objective: To determine the binding affinity (Ki) of higenamine for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the target β-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-CGP 12177 for β1/β2, or subtype-selective radioligands).

-

Non-labeled competitor (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of radioligand at a fixed concentration (typically at its Kd value).

-

50 µL of varying concentrations of this compound (e.g., 10^-10 to 10^-4 M) or buffer for total binding, and a high concentration of a known antagonist (e.g., propranolol) for non-specific binding.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of higenamine. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Assay (Guinea Pig Trachea Relaxation)

This protocol details the methodology to assess the functional effect of higenamine on smooth muscle relaxation, indicative of β2-adrenergic receptor agonism.

Objective: To evaluate the relaxant effect of higenamine on pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Contractile agent (e.g., histamine or carbachol).

-

This compound.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15-20 minutes.

-

Contraction: Induce a stable contraction with a contractile agent (e.g., 1 µM histamine).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10^-9 to 10^-4 M).

-

Data Recording: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by histamine. Plot the percentage of relaxation against the log concentration of higenamine to determine the EC50 and maximum relaxation (Emax).

cAMP Accumulation Assay

This protocol outlines a method to measure the intracellular accumulation of cAMP in response to higenamine, confirming the activation of the Gs-protein coupled pathway.

Objective: To quantify the increase in intracellular cAMP levels in cells expressing β-adrenergic receptors following stimulation with higenamine.

Materials:

-

CHO or HEK293 cells stably expressing the target β-adrenergic receptor subtype.

-

Cell culture medium.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA, TR-FRET, or AlphaScreen-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of higenamine to generate a dose-response curve and determine the EC50 value.

Western Blot for PI3K/Akt Pathway Activation

This protocol describes how to detect the phosphorylation of Akt, a key downstream effector in the PI3K pathway, in response to higenamine.

Objective: To assess the activation of the PI3K/Akt signaling pathway by higenamine through the detection of phosphorylated Akt (p-Akt).

Materials:

-

Cells expressing β2-adrenergic receptors.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-p-Akt and anti-total-Akt).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations or for different time points.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against p-Akt.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of p-Akt as a ratio to total Akt.

Conclusion

This compound functions as a non-selective agonist at β1 and β2-adrenergic receptors, with a higher potency for the β1 subtype. Its mechanism of action involves the activation of the canonical Gs-cAMP signaling pathway and the PI3K/Akt pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals. Further investigation into its binding affinities (Ki) and potential for biased agonism would provide a more complete understanding of its pharmacological profile.

References

- 1. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements [mdpi.com]

- 4. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Provenance of Higenamine Hydrochloride: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Higenamine, a benzyltetrahydroisoquinoline alkaloid, has garnered significant attention for its pharmacological activities, primarily as a non-selective β1 and β2-adrenergic receptor agonist. This technical guide provides an in-depth exploration of the natural sources of higenamine, presenting quantitative data on its prevalence in various plant species. Furthermore, it delineates detailed experimental protocols for the extraction, isolation, and quantification of higenamine, and illustrates its principal signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutic agents derived from natural products.

Introduction

Higenamine (synonymously known as norcoclaurine) is a naturally occurring chiral alkaloid with a chemical structure that facilitates its interaction with adrenergic receptors.[1] Its presence has been identified in a diverse range of plant species, many of which have a long history of use in traditional medicine systems, particularly in Asia.[2][3] The compound's cardiotonic, anti-asthmatic, and anti-inflammatory properties have been the subject of extensive research.[1][4] Higenamine hydrochloride is the salt form, which enhances its stability and solubility for research and potential pharmaceutical applications. This guide focuses on the botanical origins of higenamine, providing a technical overview for its study and utilization.

Natural Sources of Higenamine

Higenamine is biosynthesized in plants from the amino acid tyrosine, which is converted to dopamine and 4-hydroxyphenylacetaldehyde. These two precursors undergo a condensation reaction to form (S)-norcoclaurine, a central intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids, including higenamine.

The presence and concentration of higenamine vary significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on higenamine content in several documented botanical sources.

Data Presentation: Higenamine Concentration in Various Plant Species

| Plant Species | Family | Plant Part(s) | Higenamine Concentration (µg/g dry weight unless otherwise noted) | Analytical Method(s) | Reference(s) |

| Nelumbo nucifera (Lotus) | Nelumbonaceae | Plumule (embryo) | 263.9 - 2100 | HPLC, UPLC-MS/MS | [2][5][6] |

| Leaf | 9.6676 | LC-MS/MS | [2] | ||

| Seed | 1.1838 | LC-MS/MS | [2] | ||

| Aconitum carmichaelii | Ranunculaceae | Root (unprocessed) | 18.3 | HPLC | [2] |

| Root (processed) | 12.2 | HPLC | [2] | ||

| Decoctions (Baifupian and Heishunpian) | 2.31 - 3.18 | Not Specified | [5] | ||

| Nandina domestica (Sacred Bamboo) | Berberidaceae | Leaf | 34.69 - 56.30 | HPLC, icELISA | [2] |

| Fruit | 14.02 | icELISA | [2] | ||

| Throat Lozenge (per drop) | 2.2 ± 0.1 µ g/drop | LC-MS/MS | [7] | ||

| Asarum sieboldii | Aristolochiaceae | Root | 23.08 - 31.07 | HPLC, icELISA | [2] |

| Asarum heterotropoides | Aristolochiaceae | Root | Racemic mixture isolated | Not Specified | [2] |

| Tinospora crispa | Menispermaceae | Stem | 1 - 300 (0.001 - 0.3 mg/kg) | Not Specified | [8] |

| Annona squamosa (Sugar Apple) | Annonaceae | Fruit | Not explicitly quantified in µg/g, but urinary excretion confirmed after consumption. | UPLC-MS/MS | [9] |

| Gnetum parvifolium | Gnetaceae | Lianas (ethanolic extract) | Racemic mixture isolated | Not Specified | [2] |

| Aristolochia brasiliensis | Aristolochiaceae | Not Specified | Isolated | Not Specified | [2] |

| Houttuynia cordata | Saururaceae | Not Specified | Detected | UPLC-MS/MS | [10] |

| Zingiber officinale (Ginger) | Zingiberaceae | Not Specified | Detected | UPLC-MS/MS | [10] |

| Cinnamomum cassia (Cassia) | Lauraceae | Not Specified | Detected | UPLC-MS/MS | [10] |

| Piper nigrum (Black Pepper) | Piperaceae | Not Specified | Detected | UPLC-MS/MS | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of higenamine from plant materials. These protocols are synthesized from various cited studies to represent a standard approach.

Microwave-Assisted Extraction (MAE) of Higenamine from Nelumbo nucifera Plumule

This protocol is based on an optimized method for the efficient extraction of alkaloids from lotus plumule.[11]

3.1.1. Materials and Equipment

-

Ground lotus plumule powder

-

95% (v/v) Ethanol

-

MARS 5 microwave system or equivalent

-

Extraction vessels

-

Filter paper or centrifuge

3.1.2. Procedure

-

Weigh 1.0 g of ground lotus plumule powder and place it into a microwave extraction vessel.

-

Add 20 mL of 95% (v/v) ethanol to the vessel, ensuring the powder is fully submerged.

-

Secure the vessel in the microwave system.

-

Set the extraction parameters:

-

Microwave power: ~1046 W

-

Temperature: 120 °C

-

Extraction time: 26 minutes

-

-

After the extraction is complete, allow the vessel to cool to a safe temperature.

-

Filter the extract to separate the supernatant from the solid plant material. Alternatively, centrifuge the mixture and decant the supernatant.

-

The resulting ethanolic extract contains higenamine and other alkaloids and can be used for further purification or direct analysis.

Quantification of Higenamine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is a highly sensitive and selective technique for the quantification of higenamine in plant extracts.[8][9][12]

3.2.1. Materials and Equipment

-

UHPLC system (e.g., Agilent 1260 Infinity II or equivalent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 × 50 mm)

-

Higenamine reference standard

-

Internal standard (e.g., dobutamine hydrochloride)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Methanol and acetonitrile (LC-MS grade)

-

Syringe filters (0.22 µm)

3.2.2. Chromatographic Conditions

-

Column: ZORBAX Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol

-

-

Gradient Elution:

-

0-5 min: 12% B

-

5-6 min: Linear gradient to 90% B

-

6-9 min: Hold at 90% B

-

9-10 min: Linear gradient to 12% B

-

10-16 min: Re-equilibration at 12% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

3.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 10 L/min

-

Sheath Gas Temperature: 200 °C

-

Sheath Gas Flow: 10 L/min

-

Capillary Voltage: 4000 V

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Higenamine: m/z 272.1 → 107.0 (quantifier), 272.1 → 161.0 (qualifier)

-

Dobutamine (IS): m/z 302.2 → 137.0 (quantifier)

-

3.2.4. Sample and Standard Preparation

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of higenamine reference standard in methanol.

-

Working Standard Solutions: Serially dilute the stock solution with 50% methanol to prepare a series of calibration standards (e.g., 0.1 - 100 ng/mL).

-

Internal Standard Solution: Prepare a 1 µg/mL solution of dobutamine hydrochloride in methanol.

-

Sample Preparation:

-

Take a known volume of the plant extract.

-

Add a fixed volume of the internal standard solution.

-

Dilute with the initial mobile phase composition (e.g., 88% A, 12% B) to a suitable concentration within the calibration range.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

3.2.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of higenamine to the internal standard against the concentration of the working standards.

-

Determine the concentration of higenamine in the plant extract samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Higenamine-Activated β2-Adrenergic Receptor Signaling Pathway

Higenamine acts as a non-selective agonist for both β1 and β2-adrenergic receptors.[4][13][14] Its activation of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that has been implicated in its therapeutic effects, including bronchodilation and cardioprotection.[4][10] A key pathway activated by higenamine is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[4][10]

Caption: Higenamine activates the β2-AR, leading to downstream signaling through both the classical Gs/AC/cAMP/PKA pathway and the PI3K/Akt pathway, promoting cell survival.

Experimental Workflow for Higenamine Analysis

The following diagram illustrates the general workflow for the extraction and quantification of higenamine from a plant source.

Caption: A generalized workflow for the analysis of higenamine, from plant material preparation to final quantification.

Conclusion

This compound is a pharmacologically active alkaloid with a widespread distribution in the plant kingdom. This technical guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting the variability of its concentration across different species and plant parts. The detailed experimental protocols for extraction and UHPLC-MS/MS analysis offer a foundation for researchers to isolate and quantify this compound. Furthermore, the elucidation of its primary signaling pathway through the β2-adrenergic receptor provides context for its biological activity. This guide serves as a valuable resource for the scientific community, facilitating further research into the therapeutic potential of higenamine and its derivatives.

References

- 1. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications [mdpi.com]

- 2. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of doping higenamine in Chinese herbal medicines and their concentrated preparations by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 5. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 7. sketchviz.com [sketchviz.com]

- 8. Use of liquid chromatography‐tandem mass spectrometry for determination of higenamine in urine following oral administration of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Risk of Higenamine Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study [mdpi.com]

- 12. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of an LC-PDA method for detection of the natural β2 agonist higenamine [pharmacia.pensoft.net]

In vitro effects of Higenamine hydrochloride on cardiac myocytes

An In-Depth Technical Guide on the In Vitro Effects of Higenamine Hydrochloride on Cardiac Myocytes

Introduction

This compound, a bioactive alkaloid originally isolated from the Aconitum plant, has a long history of use in traditional Chinese medicine for treating cardiovascular ailments.[1][2] Modern pharmacological research has identified it as a compound with a wide range of effects on cardiac myocytes, including positive inotropic (contractility) and chronotropic (heart rate) actions, as well as significant cytoprotective properties.[1][3] This technical guide provides a comprehensive overview of the in vitro effects of Higenamine on cardiac myocytes, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. The information is tailored for researchers, scientists, and drug development professionals in the cardiovascular field.

Cytoprotective and Anti-Apoptotic Effects

Higenamine demonstrates significant protective effects against various insults to cardiac myocytes, most notably ischemia/reperfusion (I/R) injury and doxorubicin (DOX)-induced cardiotoxicity.[4][5] Its primary mechanism against I/R injury involves the activation of the β2-adrenergic receptor (β2-AR), while its protection against DOX-induced damage appears to be mediated by the suppression of AMPK activation.[4][6]

Data Presentation: Cytoprotective Effects

The following table summarizes the key quantitative findings from in vitro studies on Higenamine's protective effects.

| Parameter | Cell Model | Condition/Insult | Higenamine Concentration | Observed Effect | Reference |

| Cell Viability | Neonatal Rat Ventricular Myocytes (NRVMs) | Doxorubicin (1-3 µM) | 100 µM | Reverses pathological changes and protects cell activity.[3][5] | [3][5] |

| Apoptosis | NRVMs & Adult Mouse Ventricular Myocytes | Ischemia/Reperfusion | Not specified | Inhibited cell apoptosis; reduced cleaved caspase 3 and 9.[4][7] | [4][7] |

| Apoptosis | NRVMs | Doxorubicin (3 µM) | 100 µM | Significantly inhibited DOX-induced cardiomyocyte apoptosis.[3][6] | [3][6] |

| Oxidative Stress | NRVMs | Doxorubicin (3 µM) | 100 µM | Alleviated DOX-induced Reactive Oxygen Species (ROS) production.[5][6] | [5][6] |

Signaling Pathways

Higenamine's anti-apoptotic effects are context-dependent, involving distinct signaling pathways.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs) [4]

-

Source: Hearts are excised from 2 to 3-day-old Sprague-Dawley rat pups.

-

Digestion: Ventricles are separated, rinsed in Hank's Balanced Salt Solution (HBSS), and subjected to multiple rounds of digestion with collagenase type II in HBSS.

-

Purification: The resulting cell suspension is enriched for myocytes through differential plating, leveraging the faster attachment of fibroblasts.

-

Culture: NRVMs are cultured in appropriate media, typically DMEM supplemented with fetal bovine serum and other nutrients, before experimental treatments.

Protocol 2: Western Blot Analysis for Apoptosis Markers [4]

-

Lysis: Cells are lysed using an ice-cold modified RIPA buffer (50 mM Tris-HCl pH 7.4, 1% NP-40, 150mM NaCl, 1 mM EDTA) containing a cocktail of protease and phosphatase inhibitors (PMSF, sodium orthovanadate, NaF, aprotinin, leupeptin, pepstatin).

-

Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA).

-

Electrophoresis: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for separation by size.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% nonfat dry milk) and then incubated with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved caspase-9, total/phosphorylated AKT).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Anti-Fibrotic and Anti-Hypertrophic Effects

In vitro studies show that Higenamine can inhibit key processes involved in cardiac remodeling, such as the activation of cardiac fibroblasts and the hypertrophy of cardiomyocytes.[1][8] These effects are primarily mediated through the inhibition of the TGF-β1/Smad and ASK1/MAPK signaling pathways.[1][9]

Data Presentation: Anti-Remodeling Effects

| Parameter | Cell Model | Condition/Inducer | Higenamine Effect | Reference |

| Fibroblast Activation | Neonatal Rat Cardiac Fibroblasts (NRCF) | TGF-β1 | Dose-dependently inhibited α-SMA expression. | [1] |

| Collagen Synthesis | NRCF | TGF-β1 | Reduced mRNA expression of Collagen I and Collagen III. | [1] |

| Myocyte Hypertrophy | Neonatal Rat Cardiomyocytes | Not specified | Inhibited hypertrophy. | [8] |

Signaling Pathway

Electrophysiological Effects

Higenamine directly modulates the electrophysiological properties of cardiac myocytes by affecting ion channel currents, which alters the action potential duration (APD).[10] Its effects are concentration-dependent and show some selectivity for specific ion channels.

Data Presentation: Electrophysiological Effects

| Parameter | Cell Model | Higenamine Effect | EC50 Value | Reference |

| L-type Ca2+ Current (Ica-L) | Guinea-pig left ventricular myocytes | Increased current in a concentration- and voltage-dependent manner. | 0.27 µM | [10] |

| Slow Delayed Rectifier K+ Current (Iks) | Guinea-pig left ventricular myocytes | Increased current in a concentration- and voltage-dependent manner. | 0.64 µM | [10] |

| Rapid Delayed Rectifier K+ Current (Ikr) | Guinea-pig left ventricular myocytes | No effect at concentrations of 0.1, 0.5, and 1 µM. | N/A | [10] |

| Fast Na+ Current (Ina) | Guinea-pig left ventricular myocytes | No effect at concentrations of 0.1, 0.5, and 1 µM. | N/A | [10] |

| Action Potential Duration (APD) | Guinea-pig left ventricular myocytes | Slightly prolonged at lower concentrations; shortened at higher concentrations. | N/A | [10] |

| Action Potential Duration (APD) | Porcine ventricular myocardial fibers | Prolonged APD at 5 µg/ml. | N/A | [11] |

Experimental Protocol & Workflow

Protocol 3: Patch-Clamp Electrophysiology in Isolated Cardiomyocytes [10]

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of a suitable animal model (e.g., guinea pig).

-

Patch-Clamp Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette with a fine tip is sealed onto the surface of a single myocyte. The cell membrane under the pipette is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: To measure specific ion currents (e.g., Ica-L, Iks), the membrane potential is clamped at a holding potential, and then stepped to various test potentials according to a predefined voltage protocol. The resulting currents flowing across the membrane are recorded.

-

Current Clamp: To measure action potentials, the cell is held in current-clamp mode, where the membrane potential is allowed to change freely in response to a brief stimulus current that triggers an action potential.

-

Drug Application: this compound is added to the extracellular solution at various concentrations to determine its effects on the recorded currents and action potentials.

Conclusion

The in vitro evidence robustly demonstrates that this compound exerts multifaceted effects on cardiac myocytes. It provides significant cytoprotection against apoptotic stimuli through distinct signaling pathways, including the canonical β2-AR/PI3K/AKT cascade and a β2-AR-independent suppression of AMPK.[4][6] Furthermore, it modulates cardiac remodeling by inhibiting fibroblast activation and hypertrophy via the TGF-β1/Smad and ASK1/MAPK pathways.[9] Its direct electrophysiological actions, characterized by the modulation of Ica-L and Iks currents, underlie its inotropic and chronotropic properties.[10] This body of data underscores the potential of Higenamine as a lead compound for the development of novel therapies for a range of cardiac diseases, from heart failure and ischemia to chemotherapy-induced cardiotoxicity.

References

- 1. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation [frontiersin.org]

- 4. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Higenamine Improves Cardiac and Renal Fibrosis in Rats With Cardiorenal Syndrome via ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of Higenamine in Heart Diseases: A Mini-Review [frontiersin.org]

- 10. worthington-biochem.com [worthington-biochem.com]

- 11. Effect of higenamine on action potential of ventricular myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Higenamine Hydrochloride: A Technical Guide to its Role as a Non-Selective β-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Higenamine hydrochloride, a benzyltetrahydroisoquinoline alkaloid found in various plants such as Aconitum carmichaelii and Nelumbo nucifera, has a long history of use in traditional Chinese medicine for cardiovascular conditions.[1][2] Modern pharmacological research has identified it as a potent, non-selective agonist of β-adrenergic receptors (AR), primarily targeting the β1 and β2 subtypes.[3][4] Its structural similarity to catecholamines allows it to interact with these receptors, initiating a cascade of intracellular signaling events.[5][6] This technical guide provides an in-depth examination of the pharmacodynamics, signaling pathways, and experimental evaluation of this compound as a non-selective β-agonist.

Pharmacodynamics and Receptor Interaction

Higenamine exerts its primary pharmacological effects through the activation of β-adrenergic receptors. Studies have confirmed its activity as a dual agonist for both β1- and β2-adrenergic receptors.[3] This non-selectivity leads to a broad range of physiological responses, including positive chronotropic (increased heart rate) and inotropic (increased contractility) effects via β1-AR stimulation, and bronchodilation and vasodilation through β2-AR activation.[1][7]

Interestingly, further investigation into its mechanism at the β2-AR has revealed that Higenamine acts as a dual agonist, stimulating both the Gs and Gi signaling pathways, indicating a lack of pathway bias.[3] While its primary classification is a β-agonist, Higenamine has also been identified as an antagonist at α1-adrenergic receptors, which may contribute to its hypotensive effects.[7][8]

Quantitative Analysis of Receptor Activity

The potency and affinity of this compound at adrenergic receptors have been quantified in various studies. The following table summarizes key quantitative data from in vitro experiments.

| Receptor Subtype | Assay Type | Parameter | Value | Organism/Cell Line | Reference |

| α1A-AR | Radioligand Binding | pKi | 6.57 | HEK293A cells | [8] |

| α1B-AR | Radioligand Binding | pKi | 6.48 | HEK293A cells | [8] |

| α1D-AR | Radioligand Binding | pKi | 6.35 | HEK293A cells | [8] |

| β2-AR | Functional Assay | Agonist Activity | Confirmed | CHO cells | [9][10] |

| β1-AR | Functional Assay | Agonist Activity | Confirmed | Isolated Atrium | [11] |

Note: Specific EC50 and Ki values for β1 and β2 receptors are not consistently reported across the reviewed literature, but functional agonism is well-established. The pKi value indicates the negative logarithm of the inhibitory constant (Ki), with higher values representing stronger binding affinity.

Signaling Pathways

Higenamine's interaction with β-adrenergic receptors activates complex intracellular signaling cascades. The primary pathways are detailed below.

β1-Adrenergic Receptor Signaling Pathway

Activation of β1-receptors, predominantly in cardiac tissue, leads to increased cardiac output. Higenamine initiates this pathway, resulting in positive inotropic and chronotropic effects.[7]

Caption: β1-Adrenergic signaling cascade initiated by Higenamine.

β2-Adrenergic Receptor Signaling Pathway

Higenamine's agonism at β2-receptors, located in bronchial and vascular smooth muscle, leads to relaxation and dilation.[5][11] It has been shown to activate both Gs and Gi proteins at this receptor.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of higenamine as a novel α1 -adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of Higenamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the initial safety and toxicity studies of Higenamine hydrochloride. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant gaps exist in the publicly available data, particularly concerning sub-chronic and genotoxicity studies.

Executive Summary

Quantitative Toxicity Data

The available quantitative data from initial safety and toxicity studies of this compound are summarized below. A notable scarcity of comprehensive public data exists for sub-chronic and genotoxicity endpoints.

Table 1: Acute Toxicity of Higenamine in Mice

| Route of Administration | Vehicle | LD50 (mg/kg) | Sex | Species | Reference |

| Intravenous (IV) | Not Specified | ~50 | Male & Female | Mouse (ICR) | Lo & Chen, 1997[2][3] |

| Oral (PO) | Not Available | Not Available | - | - | - |

| Intraperitoneal (IP) | Not Available | Not Available | - | - | - |

| Subcutaneous (SC) | Not Available | Not Available | - | - | - |

Data for Oral, Intraperitoneal, and Subcutaneous routes were not available in the reviewed public literature.

Table 2: Human Safety Assessment of Oral Higenamine Supplementation

| Study Population | Dosage | Duration | Key Safety Parameters Monitored | Outcome | Reference |

| Healthy Young Men | Higenamine alone or with caffeine and yohimbe bark extract | 8 weeks | Resting respiratory rate, heart rate, blood pressure, urinalysis, complete blood count, metabolic panel, liver enzymes, lipid panel | No statistically significant changes in measured outcomes. | Bloomer et al. |

Experimental Protocols

Detailed experimental protocols for higenamine-specific toxicity studies are scarce in publicly accessible literature. Therefore, this section provides a generalized overview of standard methodologies for key toxicity assessments, based on established guidelines.

Acute Oral Toxicity Study (General Protocol)

This protocol is based on the principles of the OECD Test Guideline 423 for Acute Oral Toxicity.

-

Test Animals: Typically, young adult, healthy, non-pregnant female rodents (e.g., rats or mice) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Dose Levels: A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the outcome of the previous dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Sub-chronic Oral Toxicity Study (90-Day, General Protocol)

This protocol is based on the principles of the OECD Test Guideline 408 for Repeated Dose 90-Day Oral Toxicity Study in Rodents.

-

Test Animals: Typically, young, healthy rodents (rats are preferred) of both sexes are used.

-

Dose Groups: At least three dose levels (low, mid, high) and a control group are used. A satellite group for the high-dose and control groups may be included for observation of recovery.

-

Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet/drinking water) daily for 90 days.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examined prior to the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined.

-

-

Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no substance-related adverse findings are observed.

Caption: Experimental workflow for a 90-day sub-chronic oral toxicity study.

Genotoxicity Assessment (General Protocols)

A battery of tests is typically performed to assess the genotoxic potential of a substance.

-

Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the control.

-

Principle: This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Methodology: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation. Cells are harvested at a suitable time after treatment, and metaphase chromosomes are examined microscopically for aberrations.

-

Principle: This in vivo test assesses chromosomal damage by detecting micronuclei in immature erythrocytes. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Methodology: The test substance is administered to rodents (usually mice or rats). Bone marrow or peripheral blood is collected at appropriate time points after treatment. The erythrocytes are stained, and the frequency of micronucleated immature erythrocytes is determined.

Signaling Pathways

Higenamine's pharmacological effects are mediated through its interaction with several key signaling pathways.

PI3K/Akt Signaling Pathway

Higenamine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation is often initiated by the binding of higenamine to β2-adrenergic receptors (β2-AR). The activated pathway can inhibit apoptosis.

Caption: Higenamine-mediated activation of the PI3K/Akt signaling pathway.

TGF-β/Smad Signaling Pathway

Higenamine has been observed to inhibit the TGF-β/Smad signaling pathway. This pathway is a key regulator of fibrosis. By inhibiting this pathway, higenamine may reduce the expression of pro-fibrotic genes.

Caption: Higenamine's inhibitory effect on the TGF-β/Smad signaling pathway.

AMPK Signaling Pathway

In some contexts, higenamine has been shown to suppress the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis.

Caption: Suppressive effect of Higenamine on the AMPK signaling pathway.

Conclusion

The initial safety and toxicity profile of this compound is not well-established in the public scientific literature. While an acute toxicity study in mice provides a preliminary indication of its lethal dose via intravenous administration, there is a clear lack of comprehensive data from sub-chronic and genotoxicity studies. The available human data from a small, short-term study in healthy individuals did not reveal significant safety concerns at the tested oral doses. The known pharmacological activity of higenamine on various signaling pathways underscores the need for thorough safety and toxicity evaluations to fully characterize its risk profile. Researchers and drug development professionals should proceed with caution and recognize the necessity for further well-designed toxicity studies to support any potential clinical development of this compound.

References

Higenamine Hydrochloride: A Technical Guide on its Potential as a Bronchodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant interest for its pharmacological activities, particularly its potential as a bronchodilator. This technical guide provides an in-depth analysis of the existing scientific evidence supporting the bronchodilatory effects of higenamine hydrochloride. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of respiratory drug development.

Introduction

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are chronic respiratory conditions characterized by airway inflammation and bronchoconstriction, leading to airflow limitation and respiratory distress. The mainstay of treatment for acute symptoms is the use of bronchodilators, with β2-adrenergic receptor agonists being a cornerstone of therapy. Higenamine, a compound found in various plants, has been identified as a non-selective β-adrenergic receptor agonist with demonstrated effects on bronchial smooth muscle relaxation.[1] This guide explores the scientific basis for this compound's potential as a novel bronchodilator.

Mechanism of Action: β2-Adrenergic Receptor Agonism

Higenamine's primary mechanism for inducing bronchodilation is through its agonist activity at β2-adrenergic receptors located on the surface of airway smooth muscle cells.[2][3] Activation of these G-protein coupled receptors initiates a downstream signaling cascade that results in muscle relaxation and widening of the airways.

Signaling Pathway

The binding of higenamine to the β2-adrenergic receptor leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle.

Figure 1: Higenamine's β2-adrenergic signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies assessing the potency and efficacy of higenamine as a β2-adrenergic receptor agonist.

Table 1: In Vitro Agonist Potency of Higenamine at the Human β2-Adrenergic Receptor

| Cell Line | Assay | Parameter | Value | Reference |

| Chinese Hamster Ovary (CHO) | cAMP Accumulation | pEC50 | 6.6 | [2] |

| EC50 | 230 nM | [2] | ||

| chem-1 | Ca2+ Response | EC50 | 0.47 µM (470 nM) | [4] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.

Table 2: In Vitro Efficacy of Higenamine at the Human β2-Adrenergic Receptor

| Cell Line | Assay | Efficacy (vs. Adrenaline) | Reference |

| Chinese Hamster Ovary (CHO) | cAMP Accumulation | >80% (Near-full agonist) | [2] |

| chem-1 | Ca2+ Response | 31% (Partial agonist) | [4] |

Note: Differences in cell lines and assay methods may account for the variations in observed efficacy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Studies

This assay quantifies the ability of higenamine to stimulate the production of intracellular cAMP in cells engineered to express the human β2-adrenergic receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-adrenoceptor are cultured in appropriate media until they reach a suitable confluency.

-

Assay Procedure:

-

Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent the degradation of cAMP.

-

Varying concentrations of this compound are added to the cell suspension. A known β2-agonist, such as epinephrine, is used as a positive control.

-

The cells are incubated for a defined period (e.g., 45 minutes) at 37°C to allow for cAMP production.

-

Following incubation, the cells are lysed to release the intracellular contents.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

-

Data Analysis: The data are used to construct a concentration-response curve, from which the EC50 and pEC50 values are calculated to determine the potency of higenamine.

This ex vivo method directly assesses the relaxant effect of higenamine on airway smooth muscle.

-

Tissue Preparation:

-

A guinea pig is euthanized, and the trachea is carefully excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

-

-

Experimental Setup:

-

Each tracheal ring is suspended between two L-shaped stainless-steel hooks in an isolated organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in muscle tension.

-

The tracheal rings are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

-

-

Procedure:

-

The tracheal rings are pre-contracted with a contractile agent such as histamine or methacholine to induce a stable, submaximal contraction.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxant response is recorded as a percentage of the pre-contraction induced by the contractile agent.

-

-

Data Analysis: A concentration-response curve is generated to determine the EC50 value for higenamine's relaxant effect.

Figure 2: Experimental workflow for the isolated guinea pig trachea assay.

In Vivo Studies

This model is used to study the effects of higenamine on airway hyperresponsiveness (AHR), a key feature of asthma.

-

Sensitization:

-

Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on, for example, day 0 and day 14.

-

-

Challenge:

-

Following the sensitization period, the mice are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 28, 29, and 30) to induce an allergic airway inflammatory response.

-

-

Treatment:

-

This compound or a vehicle control is administered to the mice (e.g., via intraperitoneal injection or oral gavage) at a specified time before each OVA challenge.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

24 to 48 hours after the final OVA challenge, AHR is assessed using whole-body plethysmography.

-

Mice are placed in the plethysmography chambers and exposed to nebulized methacholine at increasing concentrations.

-

The enhanced pause (Penh), a dimensionless value that correlates with airway obstruction, is measured to quantify the bronchoconstrictor response.

-

-

Data Analysis: The dose-response curves to methacholine are compared between the higenamine-treated and control groups to determine if higenamine reduces AHR.

Figure 3: Workflow for the ovalbumin-induced asthma mouse model.

Discussion and Future Directions

The available data strongly suggest that this compound acts as a β2-adrenergic receptor agonist, leading to bronchodilation. In vitro studies have established its potency and efficacy, demonstrating its ability to stimulate cAMP production in cells expressing the human β2-adrenoceptor. Furthermore, in vivo studies in a mouse model of asthma indicate that higenamine can attenuate airway hyperresponsiveness.

Despite these promising findings, further research is warranted to fully elucidate the therapeutic potential of higenamine as a bronchodilator. Key areas for future investigation include:

-

Receptor Binding Affinity: Quantitative determination of higenamine's binding affinity (Ki) for the β2-adrenergic receptor through radioligand binding assays would provide a more complete pharmacological profile.

-

In Vivo Dose-Response Studies: Comprehensive in vivo studies are needed to establish a clear dose-response relationship for higenamine's inhibition of bronchoconstriction. This should include measurements of the percentage of inhibition of methacholine- or histamine-induced bronchoconstriction at various doses.

-

Selectivity Profiling: A thorough investigation of higenamine's selectivity for β2-adrenergic receptors over β1-adrenergic receptors is crucial to assess its potential for cardiovascular side effects.

-

Pharmacokinetics and Safety: Detailed pharmacokinetic and toxicological studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and safety profile of this compound in preclinical models.

Conclusion

This compound demonstrates significant potential as a bronchodilator through its agonist activity at β2-adrenergic receptors. The in vitro and in vivo evidence presented in this guide provides a solid foundation for its further development as a therapeutic agent for obstructive airway diseases. The detailed experimental protocols outlined herein can serve as a valuable resource for researchers aiming to expand upon the current body of knowledge and address the remaining questions regarding its clinical utility.

References

Foundational Research on Higenamine Hydrochloride's Cardiovascular Effects: A Technical Guide

Introduction

Higenamine, a bioactive alkaloid found in several plants including Aconitum, has a long history of use in traditional Chinese medicine for treating various heart conditions.[1] Modern pharmacological research has identified higenamine hydrochloride as a non-selective β-adrenergic receptor agonist, with a range of cardiovascular effects that have garnered interest for potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound's cardiovascular effects, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols.

Mechanism of Action

Higenamine's cardiovascular effects are primarily mediated through its interaction with β-adrenergic receptors. It acts as a non-selective agonist for both β1 and β2-adrenergic receptors.[1][3]

-

β1-Adrenergic Receptor Activation: In the heart, activation of β1-receptors by higenamine leads to a positive chronotropic effect (increased heart rate) and a positive inotropic effect (enhanced myocardial contractility).[1][4] This action is similar to that of catecholamines.[3]

-

β2-Adrenergic Receptor Activation: Higenamine's agonistic activity at β2-adrenergic receptors, which are found on smooth and skeletal muscle cells, results in vasodilation and bronchial smooth muscle relaxation.[2][3] This vasodilatory property can contribute to a decrease in blood pressure.[1]

-

α-Adrenergic Receptor Activity: Some studies suggest that higenamine also acts as an antagonist at α1-adrenergic receptors, which may further contribute to its blood pressure-lowering effects.[5] It is considered a weak α2-agonist.[5]

Signaling Pathways

The activation of β-adrenergic receptors by higenamine initiates downstream signaling cascades that produce its physiological effects. Several key pathways have been identified:

-

β2-AR/PI3K/AKT Cascade: Higenamine has been shown to exert anti-apoptotic effects in cardiomyocytes by activating the β2-AR/PI3K/AKT signaling pathway.[4][6] This pathway is crucial for cell survival and has cardioprotective implications.

-

LKB1/AMPK/Sirt1 Pathway: Higenamine, in combination with 6-gingerol, has been found to promote myocardial mitochondrial metabolism through the LKB1/AMPK/Sirt1 pathway, offering protection against doxorubicin-induced cardiotoxicity.[1]

-

TGF-β1/Smad Signaling: Higenamine can inhibit the activation of cardiac fibroblasts and reduce the expression of fibrosis-related proteins by suppressing the TGF-β1/Smad signaling pathway.[4]

-

ASK1/MAPK (ERK, P38)/NF-κB Signaling Pathway: Research indicates that higenamine can attenuate heart and kidney fibrosis by targeting the ASK1/MAPK (ERK, P38)/NF-κB signaling pathway.[7][8]

dot

Caption: Signaling pathways of this compound.

Quantitative Data on Cardiovascular Effects

The following tables summarize quantitative data from various studies on the cardiovascular effects of this compound.

Table 1: In Vitro Effects of this compound

| Parameter | Test System | Concentration/Dose | Observed Effect | Reference |

| Dopamine Content Inhibition | PC12 cells | 18.2 µM (IC50) | 55.2% inhibition at 20µM after 24h | [5] |

| Anti-apoptotic Effect | Neonatal rat cardiomyocytes | - | Reduction in cleaved caspase-3 and 9 | [4] |

| Cardiac Fibroblast Activation | Neonatal rat cardiac fibroblasts | Dose-dependent | Inhibition of α-SMA, collagen I, and fibronectin expression | [4] |

Table 2: In Vivo and Clinical Effects of this compound

| Parameter | Model | Dosage | Observed Effect | Reference |

| Heart Rate & Blood Pressure | Dogs | 5 µg/kg (injection) | Increased heart rate, decreased blood pressure | [1] |

| Anti-thrombotic Effect | Mouse acute thrombosis model | 50 or 100 mg/kg (oral) | Increased recovery rates from thrombotic challenge | [5] |

| Anti-thrombotic Effect | Rat arterio-venous shunt model | - | Lowered thrombus weight | [5] |

| Heart Rate | Healthy human subjects | 0.5 µg·kg⁻¹·min⁻¹ to 4.0 µg·kg⁻¹·min⁻¹ (IV) | Gradual increase in heart rate | [1] |

| Cardiac Function | Rats with cardiorenal syndrome | - | Improved left ventricular remodeling and systolic function | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies of this compound.

Protocol 1: Evaluation of Inotropic and Chronotropic Effects in Isolated Rabbit Atria

-

Objective: To determine the effects of higenamine on heart muscle contractility and rate.

-

Experimental Model: Isolated left atria from rabbits.

-

Methodology:

-

The left atrium is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The atrium is electrically stimulated to ensure a regular contraction rate.

-

Isometric contractions are recorded using a force transducer connected to a data acquisition system.

-

After a stabilization period, cumulative concentrations of higenamine are added to the organ bath.

-

Changes in the force of contraction (inotropic effect) and the rate of spontaneous contractions (chronotropic effect) are measured.

-

The effects of selective β1 and β2-adrenergic antagonists (e.g., practolol and butoxamine) can be evaluated to determine the receptor subtype involved.[3]

-

Protocol 2: In Vivo Hemodynamic Assessment in Anesthetized Dogs

-

Objective: To assess the effects of higenamine on systemic cardiovascular parameters.

-

Experimental Model: Anesthetized dogs.

-

Methodology:

-

Dogs are anesthetized, and catheters are inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively.

-

A catheter is advanced into the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt), an index of myocardial contractility.

-

Heart rate is monitored using an electrocardiogram (ECG).

-

Baseline hemodynamic parameters are recorded.

-

Higenamine is administered intravenously at various doses.

-

Hemodynamic parameters (heart rate, blood pressure, LV dP/dt) are continuously monitored and recorded after each dose.[1]

-

dot

Caption: In vitro experimental workflow for higenamine.

Protocol 3: Assessment of Anti-Apoptotic Effects in Cardiomyocytes

-

Objective: To investigate the protective effects of higenamine against apoptosis in heart cells.

-

Experimental Model: Isolated neonatal or adult rat cardiomyocytes.

-

Methodology:

-

Cardiomyocytes are isolated from rat hearts and cultured.

-

Apoptosis is induced in the cultured cells using an agent like doxorubicin or by simulating ischemia/reperfusion conditions.

-

A subset of cells is pre-treated with higenamine before the apoptotic stimulus.

-

The extent of apoptosis is quantified using methods such as TUNEL staining or by measuring the levels of apoptotic markers like cleaved caspase-3 and -9 via Western blotting.

-

To elucidate the signaling pathway, specific inhibitors of proteins like PI3K can be used in conjunction with higenamine treatment.[6]

-

Conclusion

Foundational research has established this compound as a cardiovascular agent with a multi-faceted mechanism of action, primarily centered on its non-selective β-adrenergic agonism. In vitro and in vivo studies have consistently demonstrated its positive inotropic and chronotropic effects, as well as vasodilatory properties. Furthermore, investigations into its downstream signaling pathways have revealed its potential for cardioprotection and anti-fibrotic activity. The detailed experimental protocols provided herein offer a framework for future research to further elucidate the therapeutic potential and safety profile of this compound in the management of cardiovascular diseases. Further clinical trials are necessary to fully understand its clinical applications and long-term safety.[1][4]

References

- 1. mdpi.com [mdpi.com]

- 2. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Higenamine in Heart Diseases: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Higenamine Improves Cardiac and Renal Fibrosis in Rats With Cardiorenal Syndrome via ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Higenamine Hydrochloride in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of higenamine hydrochloride in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of higenamine in a biological matrix.

Introduction

Higenamine, an active ingredient found in several traditional Chinese medicines, is a benzylisoquinoline alkaloid.[1] It has garnered interest for its potential therapeutic applications, including as a new agent for pharmaceutical stress tests.[1] Given its pharmacological activity, a reliable method for its quantification in biological fluids is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the determination of higenamine in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): Dobutamine hydrochloride or Quercetin

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

Solid-Phase Extraction (SPE) cartridges

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Atlantis dC18 or equivalent)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate higenamine from the plasma matrix.[1]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex mix. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute higenamine and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Workflow for Higenamine Quantification in Plasma.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of higenamine.

Table 1: Chromatographic Conditions [1][2][3]

| Parameter | Condition |

| Column | Atlantis dC18 (dimensions not specified) or UHPLC Acquity BEH HILIC (2.1mm x 100mm, 1.7µm) |

| Mobile Phase A | 0.05% or 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Isocratic: 40:60 (v/v) Water:Methanol with 0.05% Formic Acid |

| Flow Rate | 0.2 mL/min (for UHPLC) |

| Column Temperature | Ambient or specified by instrument |

| Injection Volume | 5-10 µL |

Table 2: Mass Spectrometric Conditions [1][2][3]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 272.08 |

| Product Ions (m/z) | 107.01, 161.07, 77.08 |

| Internal Standard (IS) | Dobutamine or Quercetin |

| IS Precursor Ion (m/z) | Dependant on IS used |

| IS Product Ion (m/z) | Dependant on IS used |

| Collision Gas | Argon (typical) |

| Ion Source Temperature | Instrument dependent |

| Capillary Voltage | Instrument dependent |

Method Validation Data

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the validation results is presented below.

Table 3: Linearity and Sensitivity [1][2]

| Parameter | Result |

| Linearity Range | 0.100 - 50.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |

Table 4: Accuracy and Precision [1][2]

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | < 15% | < 15% | 85 - 115% |

| Mid QC | < 15% | < 15% | 85 - 115% |

| High QC | < 15% | < 15% | 85 - 115% |

Table 5: Recovery and Matrix Effect [1][2]

| Parameter | Result |

| Extraction Recovery | ~82.1% |

| Matrix Effect | Validated to be within acceptable limits |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the analytical run time is suitable for the analysis of a large number of samples. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and pharmacokinetic analysis.

References

- 1. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]